molecular formula C17H14N4O3 B11952013 N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide CAS No. 129302-00-7

N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide

Cat. No.: B11952013
CAS No.: 129302-00-7
M. Wt: 322.32 g/mol
InChI Key: JZNJGMKPRVVOEA-VCHYOVAHSA-N
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Description

N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a quinazoline core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a hydrazone moiety, which is a functional group characterized by the presence of a nitrogen-nitrogen double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to an amine group.

    Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of materials with specific properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, which may contribute to its biological activity. Additionally, the quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzylidene)isonicotinohydrazone: This compound shares a similar hydrazone moiety but has a different core structure.

    N-(4-Methoxybenzylidene)-4-butylaniline: This compound has a similar benzylidene group but lacks the quinazoline core.

Uniqueness

N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is unique due to its combination of a quinazoline core and a hydrazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

129302-00-7

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)10-18-21-17(23)15-19-14-5-3-2-4-13(14)16(22)20-15/h2-10H,1H3,(H,21,23)(H,19,20,22)/b18-10+

InChI Key

JZNJGMKPRVVOEA-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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